8(R)-Hydroxyeicosatetraenoic acid is a bioactive lipid belonging to the class of monohydroxyeicosatetraenoic acids (HETEs). It is a metabolite of arachidonic acid, a polyunsaturated omega-6 fatty acid. 8(R)-HETE is produced through the action of lipoxygenases, a family of enzymes that catalyze the oxygenation of polyunsaturated fatty acids. [, , ]
In cardiovascular research, 20-HETE, a related HETE compound, has been shown to increase NADPH oxidase-derived reactive oxygen species (ROS) production and stimulate L-type Ca2+ channels in cardiomyocytes through a protein kinase C (PKC)-dependent mechanism. This suggests that HETE compounds can have significant effects on cardiac function and may be targets for the treatment of ischemic diseases3. Another study demonstrated that 20-HETE induces contraction in small coronary arteries through the activation of Rho-kinase, which is crucial for the development of myogenic tone and hypertension5.
8(R)-HETE has been implicated in the development of cellular hypertrophy in human ventricular cardiomyocytes. It induces hypertrophy markers and increases cell surface area through mechanisms involving MAPK and NF-κB signaling pathways. This suggests a role for 8(R)-HETE in the development of cardiovascular diseases6.
In dermatological research, 8S-HETE, an isomer of 8(R)-HETE, has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα) and induce differentiation in murine keratinocytes. Transgenic mice with targeted expression of 8S-lipoxygenase exhibited highly differentiated skin, tongue, and stomach, indicating the importance of 8S-HETE in keratinocyte differentiation7.
The structural modification of 8(R)-HETE has led to the identification of analogs that act as activators of PPAR nuclear receptors. These analogs have shown promise as dual agonists with high PPARα activity, which could be beneficial in the development of new therapeutic agents8.
8(R)-HETE is classified as an oxylipin, a term that encompasses a wide range of oxygenated fatty acid derivatives. It is specifically categorized under hydroxyeicosatetraenoic acids, which are metabolites of arachidonic acid. This compound is produced in various tissues, including the brain, lungs, and vascular endothelium, where it plays significant roles in inflammation, vascular function, and cellular signaling .
8(R)-HETE is synthesized predominantly through enzymatic pathways involving cytochrome P450 enzymes and lipoxygenases. The synthesis can occur via several pathways:
8(R)-HETE has a molecular formula of C20H32O3. Its structure features:
The stereochemistry at the eighth carbon is critical for its biological function, with the (R) configuration being associated with specific receptor interactions and signaling pathways .
8(R)-HETE participates in various biochemical reactions:
The mechanism of action for 8(R)-HETE primarily involves its interaction with
8(R)-Hydroxyeicosatetraenoic acid [8(R)-HETE] is a hydroxylated metabolite of arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid) characterized by a stereospecific hydroxyl group at the C8 position in the R-configuration. Its molecular formula is C₂₀H₃₂O₃ (molecular weight: 320.47 g/mol), and it possesses four cis double bonds at carbons 5–6, 8–9, 11–12, and 14–15. The chiral center at C8 confers unique three-dimensional properties that distinguish it from its enantiomer, 8(S)-HETE, and other hydroxyeicosatetraenoic acid regioisomers [3] [9]. The compound’s systematic IUPAC name is (5Z,8R,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid, reflecting its specific geometry and stereochemistry [3].
Table 1: Structural Identifiers of 8(R)-HETE
Property | Value |
---|---|
Chemical Formula | C₂₀H₃₂O₃ |
CAS Registry Number | 83881-28-1 (8(R)-HETE) |
IUPAC Name | (5Z,8R,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoic acid |
Key Functional Groups | Carboxylic acid, R-configured hydroxyl at C8, conjugated tetraene |
Stereochemical Signature | R-configuration at C8 |
8(R)-HETE was first identified in the 1980s during investigations into cytochrome P450 (CYP450)-mediated arachidonic acid metabolism. Early studies detected subterminal hydroxyeicosatetraenoic acids (16–19-HETE) in renal tissues, but technological advances in chiral chromatography and mass spectrometry later resolved 8-HETE enantiomers. Initial reports highlighted its formation in mammalian tissues (e.g., liver, kidney) via CYP450 catalysis, contrasting with lipoxygenase-derived 8(S)-HETE [2] [5]. The 1990s revealed non-enzymatic production through free radical-mediated lipid peroxidation, expanding its biological relevance to oxidative stress contexts [7] [9]. Its discovery underscored the metabolic complexity of arachidonic acid beyond prostaglandins and leukotrienes.
8(R)-HETE belongs to the subterminal hydroxyeicosatetraenoic acids generated via the cytochrome P450 ω-hydroxylase pathway. Arachidonic acid metabolism occurs through three primary branches: cyclooxygenase (prostaglandins/thromboxanes), lipoxygenase (leukotrienes/HETEs), and CYP450 (epoxyeicosatrienoic acids/HETEs). Unlike cyclooxygenase and lipoxygenase products, CYP450-derived HETEs like 8(R)-HETE exhibit tissue-specific stereoselectivity. The R-enantiomer at C8 is predominantly formed by specific CYP isoforms (e.g., CYP1A1, CYP1A2), whereas lipoxygenases typically produce S-enantiomers [2] [4] [5]. This stereochemical divergence implies distinct receptor interactions and physiological roles. As a minor metabolite compared to 20-HETE or epoxyeicosatrienoic acids, 8(R)-HETE nonetheless modulates renal, vascular, and inflammatory processes, making it a critical component of eicosanoid signaling networks [5] [8].
Table 2: Arachidonic Acid Metabolic Pathways Yielding HETEs
Pathway | Primary Enzymes | Positional Isomers | Stereoselectivity |
---|---|---|---|
Cytochrome P450 | CYP1A, CYP2C, CYP2E1 | 8-, 9-, 12-, 16–19-HETE | R-enantiomers dominant at subterminal sites |
Lipoxygenase | 5-LOX, 12-LOX, 15-LOX | 5-, 8-, 12-, 15-HETE | S-enantiomers dominant |
Non-enzymatic | Free radical peroxidation | Racemic mixtures | None |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: